![molecular formula C15H21NO2 B7515724 N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide involves the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the production of cytokines, which are important for the immune response. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide binds to a receptor called STING, which triggers the production of cytokines. This leads to the activation of immune cells, which attack cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. It also activates immune cells, such as natural killer cells and T cells. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow. It has also been shown to induce apoptosis, which is programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the immune response and the anti-tumor effects of cytokines. However, N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that is difficult and expensive to produce. It also has poor solubility in water, which can make it difficult to work with in the lab.
Orientations Futures
There are a number of future directions for research on N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide. One area of interest is the development of analogs of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide that may have improved solubility and anti-tumor activity. Another area of interest is the combination of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide with other anti-cancer agents to enhance its effectiveness. There is also interest in studying the effects of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide on the tumor microenvironment, including the role of cytokines in promoting an anti-tumor immune response. Finally, there is interest in studying the potential use of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide in combination with immunotherapy for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide involves the reaction of 2,4-dimethylbenzylamine with oxalyl chloride to form N-[(2,4-dimethylphenyl)methyl]oxalyl chloride. This intermediate is then reacted with methylamine to form N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide. The synthesis method has been optimized and improved over the years, resulting in high yields of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide.
Applications De Recherche Scientifique
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancers. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide works by triggering the production of cytokines, which are proteins that play a key role in the immune response. This leads to the destruction of cancer cells and the inhibition of tumor growth.
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-7-13(12(2)9-11)10-16(3)15(17)14-5-4-8-18-14/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGVYASWGAAWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


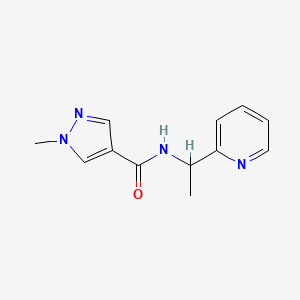
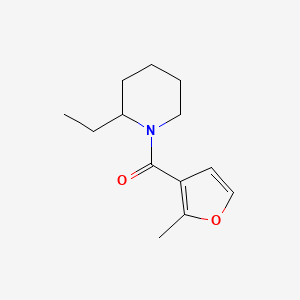
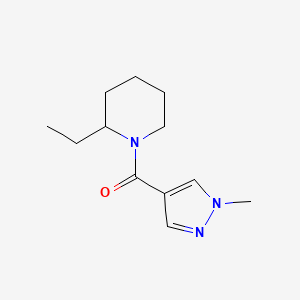


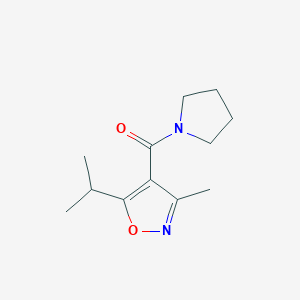

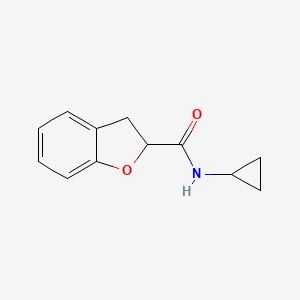
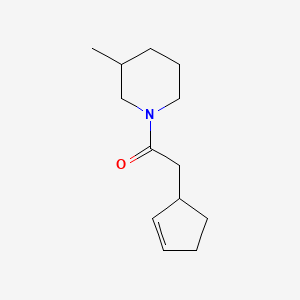
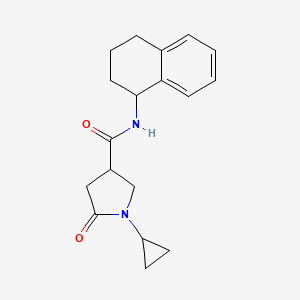
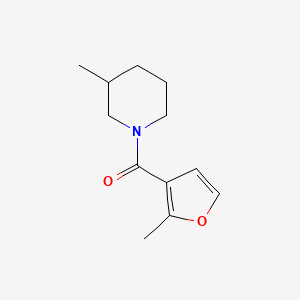
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
